molecular formula C9H10FNO B1651722 3-(2-Fluorophenyl)oxetan-3-amine CAS No. 1332921-19-3

3-(2-Fluorophenyl)oxetan-3-amine

Número de catálogo: B1651722
Número CAS: 1332921-19-3
Peso molecular: 167.18
Clave InChI: FWVYEOPTLQTOLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-Fluorophenyl)oxetan-3-amine is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)oxetan-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling a fluorophenyl moiety to an oxetane ring via a Buchwald-Hartwig amination or a Mitsunobu reaction. Optimize reaction temperature (e.g., 80–100°C for 12–24 hours) and solvent polarity (e.g., THF or DMF) to minimize side products . Use HPLC or GC-MS to monitor purity, targeting ≥95% .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • ¹⁹F NMR : Identify fluorine substituent positions (δ ~-110 to -120 ppm for aromatic fluorine) and assess electronic effects on the oxetane ring .
  • ¹H-¹³C HSQC : Correlate proton shifts near the oxetane ring (e.g., δ 4.5–5.0 ppm for oxetane protons) with carbon signals to confirm regiochemistry .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.08 for C₉H₁₀FNO) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of the oxetane ring in this compound?

  • Methodology : Employ directing groups (e.g., boronates) or transition-metal catalysts (Pd/Cu) to control substitution patterns. For instance, use Pd(OAc)₂ with Xantphos to achieve selective C–H activation at the oxetane’s 3-position . Monitor reaction progress via in-situ IR to detect intermediates .

Q. How do steric and electronic effects of the 2-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Compare reaction rates with meta- or para-fluorophenyl analogs using kinetic studies (e.g., UV-Vis monitoring). The ortho-fluorine’s steric bulk may slow Suzuki-Miyaura couplings but enhance electrophilic aromatic substitution due to electron withdrawal .

Q. What analytical approaches resolve contradictions in reported melting points or solubility data for this compound?

  • Methodology : Perform differential scanning calorimetry (DSC) to confirm melting points (reported range: 120–125°C) and assess polymorphic forms. Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility (e.g., high solubility in chloroform vs. low in hexane) .

Q. Data Interpretation & Challenges

Q. How can conflicting NMR data for fluorine-proton coupling constants be reconciled in fluorinated oxetane derivatives?

  • Resolution : Use decoupling experiments or 2D NOESY to distinguish through-space vs. through-bond interactions. For example, J(F,H) values >10 Hz indicate geminal coupling, while smaller values suggest vicinal coupling .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

  • Analysis : Trace byproducts (e.g., ring-opened aldehydes) via LC-MS/MS. Proposed mechanisms include acid-catalyzed oxetane ring scission under high-temperature conditions. Mitigate via buffered reaction media (pH 7–8) .

Q. Applications in Drug Discovery

Q. How does the oxetane ring in this compound enhance metabolic stability compared to acyclic analogs?

  • Methodology : Conduct in vitro microsomal stability assays (human liver microsomes, NADPH cofactor). The oxetane’s rigidity reduces CYP450-mediated oxidation, extending half-life (t₁/₂ >2 hours vs. <0.5 hours for acyclic analogs) .

Q. What computational models predict the compound’s binding affinity to CNS targets (e.g., serotonin receptors)?

  • Approach : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to assess interactions with 5-HT₂A receptors. The fluorophenyl group may engage in π-π stacking with Phe339, while the oxetane improves solubility for blood-brain barrier penetration .

Q. Safety & Handling

Q. What precautions are critical when handling this compound in aqueous or acidic conditions?

  • Protocol : Avoid prolonged exposure to pH <5 to prevent oxetane ring hydrolysis. Use PPE (gloves, goggles) and work in a fume hood. Store under nitrogen at –20°C .

Propiedades

Número CAS

1332921-19-3

Fórmula molecular

C9H10FNO

Peso molecular

167.18

Nombre IUPAC

3-(2-fluorophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10FNO/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4H,5-6,11H2

Clave InChI

FWVYEOPTLQTOLQ-UHFFFAOYSA-N

SMILES

C1C(CO1)(C2=CC=CC=C2F)N

SMILES canónico

C1C(CO1)(C2=CC=CC=C2F)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.